molecular formula C21H27N3O B6488298 N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898430-99-4

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No. B6488298
CAS RN: 898430-99-4
M. Wt: 337.5 g/mol
InChI Key: SGFLEQHZLBXDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, commonly referred to as N-MPMP, is a benzamide derivative that has been studied for its potential applications in medicinal and scientific research. N-MPMP is a highly soluble compound that is relatively stable and exhibits low toxicity. It has been found to have a wide range of biological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. In addition, N-MPMP has been studied for its potential applications in the fields of neuroscience, cancer research, and pharmacology.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (also known as F2672-0174 or HMS1657N06), focusing on six unique applications:

Antimicrobial Activity

Research has shown that N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide exhibits significant antimicrobial properties. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death .

Anticancer Potential

This compound has been investigated for its potential in cancer treatment. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). It has shown efficacy against several cancer cell lines, including breast, lung, and colon cancers . The compound’s mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell survival and growth.

Anti-inflammatory Properties

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has been studied for its anti-inflammatory effects. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The compound’s ability to modulate neurotransmitter levels and reduce neuroinflammation contributes to its neuroprotective effects.

Antiviral Activity

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has demonstrated antiviral activity against several viruses, including influenza and herpes simplex virus. Its antiviral mechanism involves the inhibition of viral replication and the disruption of viral protein synthesis . This makes it a promising candidate for the development of new antiviral therapies.

Antioxidant Properties

The compound has been found to possess strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases such as cardiovascular diseases and diabetes . Its antioxidant activity is attributed to its ability to donate electrons and neutralize reactive oxygen species.

Antifungal Activity

Studies have also explored the antifungal potential of N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide. It has shown effectiveness against a range of fungal pathogens, including Candida species. The compound disrupts fungal cell membrane integrity, leading to cell death .

Potential in Drug Delivery Systems

This compound has been investigated for its potential use in drug delivery systems. Its chemical structure allows for the modification and conjugation with various drug molecules, enhancing their solubility, stability, and bioavailability . This makes it a valuable component in the development of targeted drug delivery systems.

These applications highlight the diverse potential of N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!

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properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-17-8-10-18(11-9-17)20(24-14-12-23(2)13-15-24)16-22-21(25)19-6-4-3-5-7-19/h3-11,20H,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFLEQHZLBXDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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